molecular formula C8H4F5NO B1304732 4,5-Difluoro-2-(trifluoromethyl)benzamide CAS No. 261944-97-2

4,5-Difluoro-2-(trifluoromethyl)benzamide

Cat. No.: B1304732
CAS No.: 261944-97-2
M. Wt: 225.11 g/mol
InChI Key: NTEWBCFPFIDECK-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. The molecular formula of this compound is C8H4F5NO . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of fluorine atoms into the benzamide structure significantly alters its chemical behavior, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzamide typically involves the introduction of fluorine atoms into the benzamide structure through electrophilic fluorination reactions. One common method is the reaction of 4,5-difluoro-2-nitrobenzotrifluoride with ammonia, followed by reduction to form the desired benzamide compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4,5-Difluoro-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 4,5-Difluoro-2-methylbenzamide
  • 4,5-Difluoro-2-chlorobenzamide
  • 4,5-Difluoro-2-bromobenzamide

Comparison: Compared to similar compounds, 4,5-Difluoro-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. The trifluoromethyl group also imparts unique electronic properties, making the compound more resistant to metabolic degradation and increasing its potential as a bioactive molecule.

Properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEWBCFPFIDECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378955
Record name 4,5-Difluoro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261944-97-2
Record name 4,5-Difluoro-2-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261944-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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